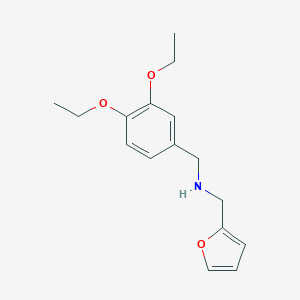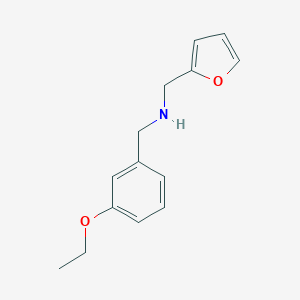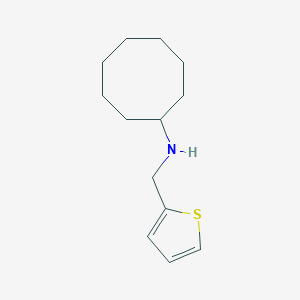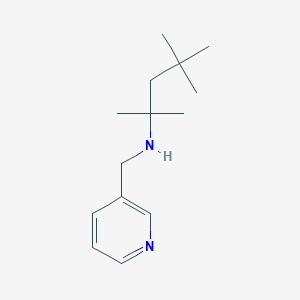![molecular formula C23H28ClN3O6 B503973 ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503973.png)
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoate ester, a morpholine ring, and a chlorinated phenyl group.
Vorbereitungsmethoden
The synthesis of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzylamine with ethyl 2-(morpholin-4-yl)benzoate under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: This compound shares a similar benzoate ester structure but differs in the substituents on the phenyl ring and the presence of a carbothioyl group.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: This compound has a different core structure but shares some functional groups with the target compound.
Eigenschaften
Molekularformel |
C23H28ClN3O6 |
|---|---|
Molekulargewicht |
477.9g/mol |
IUPAC-Name |
ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H28ClN3O6/c1-3-32-23(29)17-12-16(4-5-19(17)27-6-8-31-9-7-27)26-13-15-10-18(24)22(20(11-15)30-2)33-14-21(25)28/h4-5,10-12,26H,3,6-9,13-14H2,1-2H3,(H2,25,28) |
InChI-Schlüssel |
UXAOFQXHRMBQHK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)N3CCOCC3 |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-N-[(9-ethyl-9H-carbazol-3-yl)methyl]propan-1-amine](/img/structure/B503890.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503891.png)
![N-[2-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B503894.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2-furylmethyl)amine](/img/structure/B503895.png)
![1-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-2-ol](/img/structure/B503896.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B503898.png)

![N-allyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503901.png)
![N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine](/img/structure/B503902.png)


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503908.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)

